molecular formula C13H11BrN2O3 B492994 2-(Benzyloxy)-6-bromo-4-nitroaniline

2-(Benzyloxy)-6-bromo-4-nitroaniline

Cat. No.: B492994
M. Wt: 323.14g/mol
InChI Key: CRKNEPJRORQMRX-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

Systematic IUPAC Nomenclature and Synonyms

The IUPAC name is 4-bromo-2-nitro-6-(phenylmethoxy)aniline , derived from the following substituent positions on the aniline backbone (Figure 1):

  • Nitro (-NO₂) at position 2.
  • Bromo (-Br) at position 4.
  • Benzyloxy (-OCH₂C₆H₅) at position 6.

Synonyms include:

  • 2-(Benzyloxy)-4-bromo-6-nitroaniline .
  • 4-Bromo-2-nitro-6-phenylmethoxyaniline .
  • Benzenamine, 4-bromo-2-nitro-6-(phenylmethoxy)- .

Molecular Formula and Weight Analysis

  • Molecular Formula : C₁₃H₁₁BrN₂O₃ .
  • Molecular Weight : 323.14 g/mol .
  • Exact Mass : 322.00 g/mol (calculated for ¹²C₁₃¹H₁¹⁷⁹Br¹⁴N₂¹⁶O₃) .

Functional Group Identification and Substituent Effects

The compound contains three key functional groups (Table 1):

Group Position Electronic Effect Hammett σ (meta/para)
Nitro (-NO₂) 2 Strong electron-withdrawing (-I, -M) σₘ = 0.71, σₚ = 0.78
Bromo (-Br) 4 Moderate electron-withdrawing (-I, +M) σₘ = 0.39, σₚ = 0.23
Benzyloxy (-OBn) 6 Electron-donating (+M > -I) σₚ ≈ -0.27 (similar to -OCH₃)

Substituent Interactions :

  • The nitro group deactivates the ring, directing electrophiles to meta/para positions.
  • The bromo group exerts a weaker deactivating effect due to its +M resonance.
  • The benzyloxy group donates electrons via resonance, partially counteracting the nitro and bromo groups’ effects .

Tautomeric and Conformational Isomerism

Tautomerism:

Nitro groups typically exhibit tautomerism in aliphatic systems (e.g., aci-nitro tautomers) but not in aromatic contexts due to the absence of α-hydrogens . For 2-(benzyloxy)-4-bromo-6-nitroaniline, no tautomerism is observed, as the nitro group is directly bonded to the aromatic ring without adjacent protons .

Conformational Isomerism:
  • Benzyloxy Rotation : The C₆H₅CH₂O– group exhibits rotational freedom around the C–O bond, with a calculated barrier of ~6–8 kJ/mol (similar to anisole ).
  • Nitro Group Orientation : The nitro group adopts a planar configuration due to resonance stabilization, with no rotational isomerism .

Properties

IUPAC Name

2-bromo-4-nitro-6-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-11-6-10(16(17)18)7-12(13(11)15)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKNEPJRORQMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)[N+](=O)[O-])Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 2-(Benzyloxy)-6-bromo-4-nitroaniline with structurally related nitroaniline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Physical/Chemical Properties
This compound 2-OBzl, 6-Br, 4-NO₂, 1-NH₂ C₁₃H₁₁BrN₂O₃ 323.14 High lipophilicity due to benzyloxy group
4-Bromo-2-methoxy-N-methyl-6-nitroaniline 2-OCH₃, 6-Br, 4-NO₂, 1-NHCH₃ C₈H₉BrN₂O₃ 261.08 Lower steric bulk; N-methylation reduces nucleophilicity
2-Bromo-6-methoxy-4-nitroaniline 2-OCH₃, 6-Br, 4-NO₂, 1-NH₂ C₇H₇BrN₂O₃ 247.05 Moderate solubility in polar solvents
2-Bromo-4-fluoro-6-nitroaniline 2-Br, 4-F, 6-NO₂, 1-NH₂ C₆H₄BrFN₂O₂ 235.01 Enhanced electronic effects from fluorine
2-Bromo-6-chloro-4-nitroaniline 2-Br, 6-Cl, 4-NO₂, 1-NH₂ C₆H₄BrClN₂O₂ 251.47 Dual halogen effects (Br and Cl)
2-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline 2-Tetrazole-adamantyl, 6-Br, 4-NO₂, 1-NH₂ C₁₆H₁₈BrN₅O₂ 384.25 High antiviral activity (SI = 11 vs. H1N1)

Key Observations :

  • Lipophilicity : Benzyloxy and adamantyl groups enhance lipophilicity, improving membrane permeability in biological systems .
  • Biological Activity: The adamantyl-tetrazole derivative exhibits notable antiviral activity, highlighting the impact of bulky substituents on biological targeting .

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